5-(3-环丙基-1,2,4-恶二唑-5-基)-1-甲基哌嗪二盐酸盐

描述

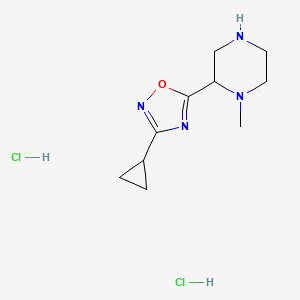

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methylpiperazine dihydrochloride is a useful research compound. Its molecular formula is C10H18Cl2N4O and its molecular weight is 281.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methylpiperazine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methylpiperazine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

医药化学与药物设计

恶二唑环是该化合物的一个核心成分,是一种众所周知的药效基团,常见于活性药物成分 . 它在治疗杜氏肌营养不良症以及作为帕金森病辅助治疗方面已得到认可 . 该化合物的结构独特性可用于设计针对各种酶或受体的选择性抑制剂,从而可能导致新的治疗剂。

农业化学

在农业领域,可以研究类似于5-(3-环丙基-1,2,4-恶二唑-5-基)-1-甲基哌嗪二盐酸盐的化合物作为生长调节剂或杀虫剂的潜力 . 恶二唑环已被用于杀虫剂的开发 , 进一步研究可以揭示其在作物保护和产量提高方面的更多应用。

材料科学

恶二唑衍生物因其在高能材料、荧光染料和 OLED 开发中的应用而闻名 . 该化合物独特的结构对于创造具有所需特性的新材料(例如高能量密度、荧光或电子导电性)可能非常有价值。

环境科学

含有恶二唑部分的化合物在环境科学领域具有潜在的应用,尤其是在传感器开发方面 . 该化合物可用于合成用于检测环境污染物或监测各种生态参数的新型传感器。

能源研究

在能源领域,可以探索该化合物的结构成分在创建更高效的储能系统或开发替代能源方面的用途 . 对其电化学特性的研究可能会对电池技术或可再生能源产生新的见解。

生物技术

此类化合物的生物技术应用可能非常广泛,从可用于研究的酶抑制剂到生物传感器的组成部分 . 其在生物催化或作为合成生物学中构建块的潜力也可能是重要的研究领域。

生物活性

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methylpiperazine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : CHNO

- Molecular Weight : 209.25 g/mol

- CAS Number : 1338652-75-7

The biological activity of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methylpiperazine dihydrochloride primarily involves its interaction with various biological targets. Research indicates that compounds with the oxadiazole moiety exhibit diverse pharmacological effects, including antimalarial and anticancer activities.

Antimalarial Activity

A study highlighted the efficacy of oxadiazole derivatives against Plasmodium falciparum, the causative agent of malaria. The compound demonstrated significant activity with an EC value indicative of its potency:

| Compound | EC (µM) |

|---|---|

| 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methylpiperazine | 0.263 |

| Reference Compound | 0.123 |

The structure–activity relationship (SAR) analysis revealed that modifications to the oxadiazole ring significantly affect biological activity. For instance, replacing the 1,2,4-oxadiazole with a different configuration led to a loss of activity (EC > 10 µM) .

Anticancer Activity

Research on similar compounds has shown promising results in cancer treatment. For example, derivatives containing piperazine structures have been evaluated for their cytotoxic effects on various cancer cell lines:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Compound A | MDA-MB 231 | 34.31 |

| Compound B | U-87 MG | 38.29 |

These findings suggest that the piperazine scaffold plays a crucial role in enhancing the anticancer properties of oxadiazole derivatives .

Study on Immune Modulation

In a study assessing immune response modulation, compounds similar to 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methylpiperazine were tested for their ability to enhance T-cell responses. The results indicated that at concentrations around 100 nM, these compounds could rescue mouse splenocytes effectively .

Pharmacokinetics and Bioavailability

Pharmacokinetic studies are essential for understanding the absorption and distribution of this compound in biological systems. Preliminary data suggest favorable bioavailability profiles for oxadiazole derivatives when administered orally. For instance, one study reported an oral bioavailability of approximately 40% for structurally related compounds .

属性

IUPAC Name |

3-cyclopropyl-5-(1-methylpiperazin-2-yl)-1,2,4-oxadiazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O.2ClH/c1-14-5-4-11-6-8(14)10-12-9(13-15-10)7-2-3-7;;/h7-8,11H,2-6H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOVSLMIZKXHANP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCC1C2=NC(=NO2)C3CC3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。